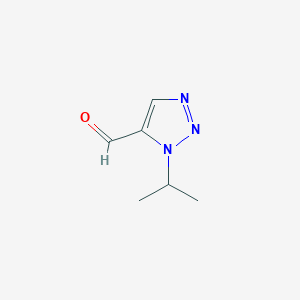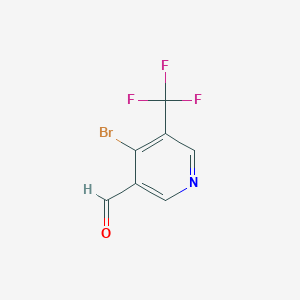
4-Bromo-5-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(trifluoromethyl)nicotinaldehyde is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and an aldehyde group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method is the bromination of 5-(trifluoromethyl)nicotinaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Bromo-5-(trifluoromethyl)nicotinic acid.
Reduction: 4-Bromo-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: 4-Amino-5-(trifluoromethyl)nicotinaldehyde or 4-Mercapto-5-(trifluoromethyl)nicotinaldehyde.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the bromine atom can participate in halogen bonding, further stabilizing interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Similar in structure but with an amine group instead of an aldehyde group.
6-Bromo-3-pyridinecarboxaldehyde: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylpyridine derivatives: Compounds with similar trifluoromethyl substitution but different functional groups
Uniqueness
4-Bromo-5-(trifluoromethyl)nicotinaldehyde is unique due to the combination of its bromine, trifluoromethyl, and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H3BrF3NO |
|---|---|
Molecular Weight |
254.00 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-4(3-13)1-12-2-5(6)7(9,10)11/h1-3H |
InChI Key |
IPMUXNCEBFECRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



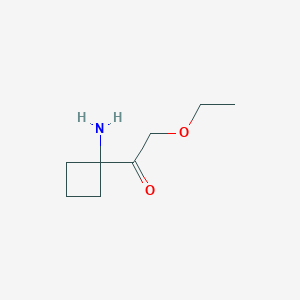

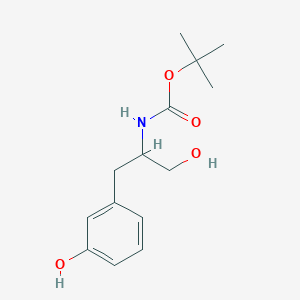
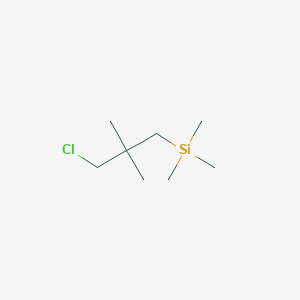
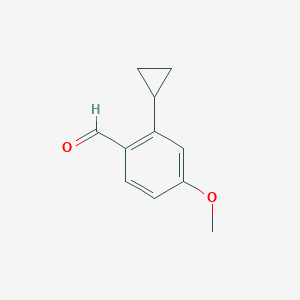
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

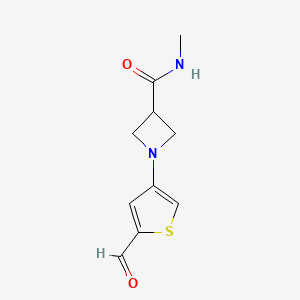
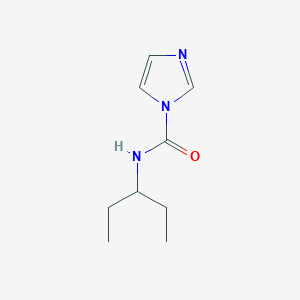
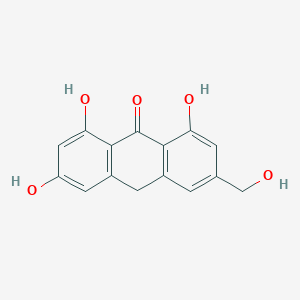
![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
